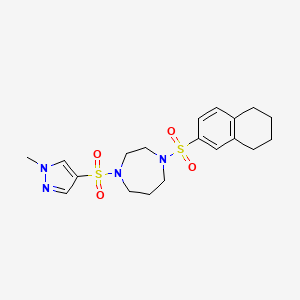

![molecular formula C20H20N6O2 B2537066 2-(1H-苯并[d]咪唑-1-基)-N-(5-吗啉-1H-吡咯并[3,2-b]吡啶-6-基)乙酰胺 CAS No. 2034577-25-6](/img/structure/B2537066.png)

2-(1H-苯并[d]咪唑-1-基)-N-(5-吗啉-1H-吡咯并[3,2-b]吡啶-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide" is a structurally complex molecule that may be related to various synthesized compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with benzo[d]imidazole and acetamide groups, which are common in drug design due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, compound II in paper was synthesized via N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. This suggests that similar synthetic strategies could be employed for the synthesis of the compound , possibly involving the formation of the benzo[d]imidazole core followed by subsequent functionalization with the appropriate morpholino-pyrrolopyridine and acetamide fragments.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups. The presence of the acetamide group, for example, could be involved in hydrogen bonding or nucleophilic substitution reactions. The benzo[d]imidazole moiety might participate in electrophilic substitution reactions due to the aromatic system. The morpholino group could also influence the compound's solubility and ability to interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined experimentally through techniques like UV spectroscopy, which can also be used to determine acidity constants (pKa) . These properties are essential for predicting the compound's behavior in biological systems, its solubility, stability, and distribution. The pKa values indicate the degree of ionization at different pH levels, which is important for drug absorption and distribution.

科学研究应用

合成与探针开发

研究人员已开发咪唑并[1,2-α]吡啶作为使用 SPECT 研究外周苯二氮卓受体 (PBR) 的潜在探针。这些化合物(包括对 PBR 具有高亲和力和选择性的变体)被合成用于体内研究,表明它们在神经学研究和成像中的效用 (Katsifis et al., 2000).

杀虫应用

一项研究探索了从与所讨论化学物质相关的先驱物合成各种杂环,包括吡咯、吡啶和苯并[d]咪唑衍生物。这些化合物针对棉叶虫评估了它们的杀虫性能,展示了该化合物在农业应用中的潜力 (Fadda et al., 2017).

抗癌研究

制备了一种用于合成咪唑并[5,4-f]苯并咪唑(亚氨基)醌的新型前体,其目标是实体瘤中的酶 NAD(P)H:醌氧化还原酶 (NQO1)。这种方法旨在增加与 NQO1 的结合亲和力,表明在癌症治疗研究中具有潜在应用 (Shareef & Shareef, 2021).

激酶抑制和抗癌活性

一种化合物 KX2-391 被确定为 Src 底物结合位点的高选择性抑制剂,导致合成和评估 N-苄基取代的乙酰胺衍生物的 Src 激酶抑制活性。还评估了这些化合物的抗癌活性,证明了该化合物在癌症治疗中的相关性 (Fallah-Tafti et al., 2011).

调控 GABAA 受体

合成了咪唑啉酮和吡咯酮并通过调节 GABAA 受体反应测试了它们的抗焦虑特性。这些化合物显示出药理活性,没有苯二氮卓受体激动剂的典型副作用,突出了它们在开发更安全的抗焦虑药中的潜力 (Grunwald et al., 2006).

作用机制

The mechanism of action of benzimidazole derivatives can vary depending on the specific derivative and its biological target. For example, some benzimidazole derivatives have been found to inhibit the key brain-associated human carbonic anhydrase isoform hCA VII, a promising target for the treatment of neuropathic pain .

未来方向

属性

IUPAC Name |

2-(benzimidazol-1-yl)-N-(5-morpholin-4-yl-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c27-19(12-26-13-22-15-3-1-2-4-18(15)26)23-17-11-16-14(5-6-21-16)24-20(17)25-7-9-28-10-8-25/h1-6,11,13,21H,7-10,12H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWUYDUEOGRVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C3C(=N2)C=CN3)NC(=O)CN4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

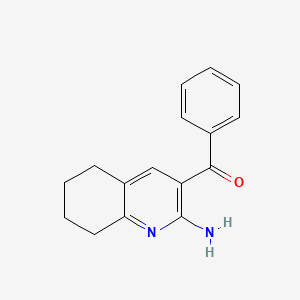

![5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2536983.png)

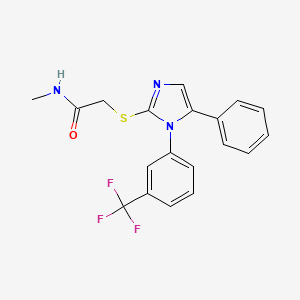

![2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2536984.png)

![2-(benzylthio)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2536985.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2536986.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2537002.png)

![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)

![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)

![N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)